molecular formula C9H8N2O2 B1483854 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2091697-99-1

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1483854
CAS RN: 2091697-99-1
M. Wt: 176.17 g/mol
InChI Key: LVGRHBAJZYJFEX-UHFFFAOYSA-N
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Description

Furan is a five-membered aromatic heterocycle with one oxygen atom . It’s a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Furans can be synthesized from 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis . Many other procedures leading to substituted heterocycles of this kind have been devised . Furan is reduced to tetrahydrofuran by palladium-catalyzed hydrogenation .


Molecular Structure Analysis

The molecular structure of furan consists of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The structure of pyrazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .

Scientific Research Applications

Synthesis and Characterization

Research efforts have led to the synthesis and characterization of novel compounds related to "2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde," focusing on derivatives that exhibit heteroaryl pyrazole functionalities. These compounds, including various Schiff bases of chitosan and chalcone derivatives, have been thoroughly characterized through solubility tests, elemental analysis, spectral analyses (FTIR, 1H NMR), thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of these compounds. For instance, Schiff bases derived from heteroaryl pyrazole and chitosan have been evaluated for their biological activity against various gram-negative and gram-positive bacteria, as well as fungi, indicating a dependency of antimicrobial activity on the type of the Schiff base moiety. These compounds showed no cytotoxic activity in MTT assays, highlighting their potential safety for further development (Hamed et al., 2020). Additionally, microwave-assisted synthesis has led to substituted 3(2–furyl) pyrazoline derivatives that exhibit significant antifungal activity, further underscoring the antimicrobial applications of these compounds (Phirke & Meshram, 2014).

Antioxidant and Antitubercular Agents

The catalytic synthesis of novel chalcone derivatives incorporating the furan nucleus has been explored, revealing potent antioxidant properties. This is indicative of the potential therapeutic applications of these compounds in managing oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021). Furthermore, derivatives synthesized for antitubercular activity evaluation demonstrate the multifaceted potential of these compounds in addressing various infectious diseases (Bhoot, Khunt, & Parekh, 2011).

Molecular Docking and Computational Studies

Molecular docking studies have been employed to predict the interaction of synthesized pyrazole derivatives with bacterial proteins, offering insights into their potential antibacterial mechanism of action. These computational approaches aid in understanding the binding affinities and interactions at the molecular level, providing a foundation for the rational design of more potent antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Mechanism of Action

properties

IUPAC Name

2-[4-(furan-3-yl)pyrazol-1-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,3-7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGRHBAJZYJFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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